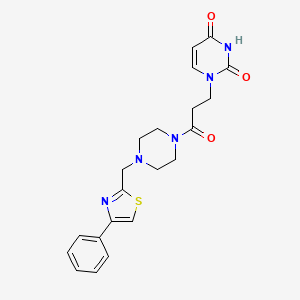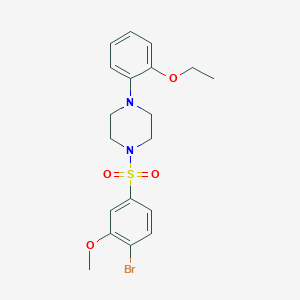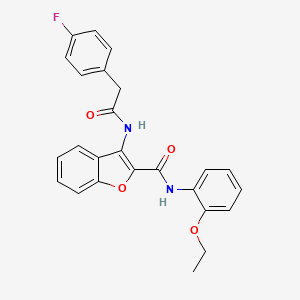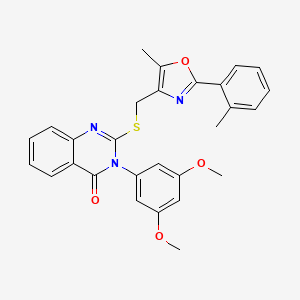![molecular formula C16H21N3O2S B2353901 11-Methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 737814-05-0](/img/structure/B2353901.png)
11-Methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and overall structure. Without more specific information, it’s difficult to predict the exact reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined experimentally or predicted based on its structure. For this compound, some properties are listed as follows: Molecular Weight: 319.43 g/mol, storage temperature: Room Temperature, Purity: 95%, Physical Form: powder .Wissenschaftliche Forschungsanwendungen
Metal Complex Formation
The study by Punji, Mague, and Balakrishna (2007) discusses Group 11 metal complexes with mesocyclic thioether aminophosphonites, highlighting the potential of such structures in catalysis and material science. These complexes show interactions that could be crucial for understanding the reactivity and stability of related compounds in various scientific applications (Punji, Mague, & Balakrishna, 2007).
Antimicrobial Agents
Sahin et al. (2012) designed and synthesized new 1,2,4-triazole derivatives containing a morpholine moiety, demonstrating antimicrobial activities. Such derivatives could be valuable in the development of new antimicrobial agents, indicating the broad applicability of compounds with morpholine groups in pharmaceutical research (Sahin et al., 2012).
Spectral Analysis
Franklin et al. (2011) performed a structural and spectral analysis of a Mannich base derivative, providing insights into the electronic and geometric configuration that could be useful in the development of optical materials or sensors. Understanding these interactions helps in tailoring materials for specific optical properties (Franklin et al., 2011).
Synthesis and Reactivity
Collins, Hughes, and Johnson (2000) explored the chemical modification of 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, providing valuable information on the synthesis routes and reactivity of such compounds. This knowledge is crucial for designing synthetic pathways for complex molecules in drug development and materials science (Collins, Hughes, & Johnson, 2000).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For this compound, the following hazard statements are listed: H302, H312, H315, H319, H332, H335. These codes correspond to specific hazards, such as harmful if swallowed (H302) or causes skin irritation (H315) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-methyl-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-10-2-3-11-12(8-10)22-16-14(11)15(20)17-13(18-16)9-19-4-6-21-7-5-19/h10H,2-9H2,1H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQPGIBDTGOAMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-ethyl-7-(2-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2353819.png)



![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2353826.png)



![N-[(3-nitrophenyl)carbamothioyl]propanamide](/img/structure/B2353833.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide](/img/structure/B2353834.png)

![3-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2353839.png)
![2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine;hydrochloride](/img/structure/B2353840.png)
